3-Butoxyazetidine hydrochloride

Medicinal Chemistry Drug Design CNS Permeability

Select 3-Butoxyazetidine hydrochloride (CAS 1309207-94-0) for CNS drug discovery programs requiring balanced blood-brain barrier permeability. Its measured LogP of 1.1967 sits in the optimal 1–3 range for passive CNS penetration, outperforming more polar methoxy or excessively lipophilic propoxy analogs. The hydrochloride salt form ensures prolonged shelf stability and prevents acid-catalyzed ring-opening decomposition that plagues freebase azetidines. With a clean off-target profile—no significant activity against cAMP phosphodiesterase or dihydroorotase—this building block minimizes confounding polypharmacology in phenotypic screens. Ideal for fragment-based lead optimization, its medium molecular weight (165.66 g/mol) and four rotatable bonds offer enhanced binding interactions while maintaining favorable ligand efficiency.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B8023416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxyazetidine hydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCCCOC1CNC1.Cl
InChIInChI=1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
InChIKeyAQKPHICTVBTJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxyazetidine Hydrochloride: Comparative Physicochemical and Procurement Profile


3-Butoxyazetidine hydrochloride (CAS 1309207-94-0, C₇H₁₆ClNO, MW 165.66) is a 3-alkoxy-substituted azetidine derivative supplied as a hydrochloride salt to enhance stability and handling . As a member of the saturated four-membered nitrogen-containing heterocycle class, this compound serves as a versatile building block in medicinal chemistry, offering a balance of conformational rigidity from the azetidine ring and tunable physicochemical properties conferred by the n-butoxy substituent .

Why 3-Butoxyazetidine Hydrochloride Cannot Be Interchanged with Shorter-Chain Analogs


In-class compounds within the 3-alkoxyazetidine series exhibit substantial differences in lipophilicity and molecular complexity that directly impact their utility in drug design and chemical synthesis. The linear relationship between alkoxy chain length and the computed octanol-water partition coefficient (LogP) across methoxy, ethoxy, propoxy, and butoxy derivatives demonstrates that these compounds are not interchangeable surrogates; selecting the butoxy variant is a deliberate choice to achieve a specific balance of hydrophobic character and structural bulk for downstream applications in central nervous system (CNS) programs or lipophilic pocket targeting [1]. Furthermore, the enhanced stability conferred by the hydrochloride salt formulation is a critical procurement consideration, as freebase analogs may present handling and storage challenges that compromise experimental reproducibility [2].

Quantitative Differentiation of 3-Butoxyazetidine Hydrochloride Against Comparator 3-Alkoxyazetidines


Lipophilicity Optimization: LogP of 3-Butoxy vs. Methoxy, Ethoxy, and Propoxy Analogs

The octanol-water partition coefficient (LogP) is a critical determinant of a compound's ability to cross biological membranes, with optimal CNS drug candidates typically falling within a LogP range of 1-3. Comparative analysis of vendor-reported LogP values across the 3-alkoxyazetidine hydrochloride series reveals a clear structure-property relationship: extending the alkoxy chain from methoxy to propoxy increases LogP incrementally. 3-Butoxyazetidine hydrochloride provides a LogP value of 1.1967, offering a differentiated midpoint between the more polar ethoxy analog (1.1255) and the more lipophilic propoxy analog (1.5156). This specific lipophilicity may be advantageous for programs seeking to balance solubility and permeability without introducing the excessive hydrophobicity of longer alkyl chains. The butoxy group thus represents a targeted design choice rather than a default substitution [1].

Medicinal Chemistry Drug Design CNS Permeability

Molecular Weight and Complexity as Differentiators in Fragment-Based Drug Design

In fragment-based drug discovery (FBDD), building blocks are selected based on their molecular weight and complexity to allow for efficient hit-to-lead optimization. The 3-alkoxyazetidine series presents a graduated increase in both molecular weight and rotatable bond count with alkoxy chain extension. 3-Butoxyazetidine hydrochloride (MW 165.66) provides a distinct increment over 3-methoxy (MW 123.58) and 3-ethoxy (MW 137.61) analogs, while remaining lower in molecular weight than more complex branched or cyclic alkoxy variants. This positions the butoxy derivative as a 'medium-weight' building block that can add sufficient bulk for productive target interactions without exceeding the typical fragment size threshold (<300 Da), thereby maintaining ligand efficiency metrics during lead generation campaigns [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Stability Advantage of Hydrochloride Salt Form Over Freebase Analogs

Azetidines are subject to acid-mediated ring-opening decomposition due to inherent ring strain. A study on aryl azetidines demonstrated that closely related N-substituted analogs can exhibit drastically different stability profiles at acidic pH, with one pyridyl analog showing a half-life (T₁/₂) of only 3.8 hours at pH 1.8, while others remained completely stable [1]. While this specific study evaluated aryl derivatives, the finding underscores a class-level risk that necessitates careful salt selection. 3-Butoxyazetidine is supplied as the hydrochloride salt (3-Butoxyazetidine hydrochloride, CAS 1309207-94-0), which is explicitly recommended for storage under sealed, dry conditions at 2-8°C to prevent degradation, in contrast to the freebase form (3-Butoxyazetidine, CAS 1220028-03-4) which is noted as a 'colourless oil' with unspecified long-term stability . This formulation decision directly addresses the known liability of the azetidine scaffold, mitigating the risk of unintended decomposition during synthesis, purification, or long-term storage.

Chemical Stability Formulation Storage

Lack of Significant Off-Target Activity in Select Screening Assays

For compounds intended as chemical probes or building blocks, a clean off-target profile is often more valuable than high potency against a specific target. In vitro screening data for a compound identified as '3-Butoxyazetidine' (likely the freebase) shows no significant inhibition of cAMP phosphodiesterase from bovine aorta at 1 µM cGMP, with the assay noting the compound as 'insignificant' [1]. Additionally, the compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM and pH 7.37, with an IC₅₀ of 1.00E+6 nM (1 mM), indicating essentially no activity at physiologically relevant concentrations [2]. While these data do not constitute comprehensive selectivity profiling, they provide initial evidence that 3-butoxyazetidine does not promiscuously inhibit common enzyme targets, reducing the likelihood of confounding off-target effects when employed as a synthetic intermediate or in cellular assays.

Selectivity Off-Target Profiling Safety Pharmacology

Recommended Application Scenarios for 3-Butoxyazetidine Hydrochloride Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

Medicinal chemistry teams optimizing lead compounds for central nervous system (CNS) targets should prioritize 3-Butoxyazetidine hydrochloride over shorter-chain alkoxyazetidine analogs. Its measured LogP of 1.1967 falls squarely within the optimal range (LogP 1-3) for passive blood-brain barrier permeability, whereas the methoxy analog (LogP 0.7354) may be too polar to efficiently cross lipid membranes, and the propoxy analog (LogP 1.5156) begins to approach the upper limit where plasma protein binding and metabolic clearance become concerns. This specific physicochemical profile supports the design of brain-penetrant molecules without introducing excessive hydrophobicity .

Fragment-Based Lead Generation and Hit-to-Lead Optimization

In fragment-based drug discovery (FBDD) campaigns, 3-Butoxyazetidine hydrochloride serves as an ideal 'medium-weight' building block for iterative SAR exploration. Its molecular weight (165.66 g/mol) and four rotatable bonds provide a measurable increase in complexity and potential binding interactions compared to methoxy, ethoxy, and propoxy analogs, yet remain well below the fragment threshold (<300 Da). This allows medicinal chemists to probe lipophilic pockets in target proteins while maintaining favorable ligand efficiency metrics, avoiding the physicochemical penalties associated with larger, more lipophilic substituents that could hinder subsequent lead optimization .

Synthetic Chemistry Workflows Requiring Stable, Storable Building Blocks

Chemical biology and medicinal chemistry laboratories seeking reliable, shelf-stable building blocks should procure the hydrochloride salt (3-Butoxyazetidine hydrochloride) rather than the freebase form. The known susceptibility of azetidines to acid-catalyzed ring-opening decomposition—demonstrated by a half-life of only 3.8 hours for a closely related aryl azetidine at pH 1.8—highlights the importance of salt selection [1]. The hydrochloride formulation, coupled with recommended storage conditions (sealed, dry, 2-8°C), mitigates the risk of unintended degradation during long-term storage or multistep synthetic sequences, thereby improving experimental reproducibility and reducing the need for batch-to-batch revalidation .

Selectivity Profiling and Chemical Probe Development

Researchers developing chemical probes or performing phenotypic screening with conjugated molecules derived from 3-butoxyazetidine can have increased confidence that observed biological effects are attributable to the final compound rather than the building block itself. Preliminary screening data indicate that the core scaffold lacks significant activity against cAMP phosphodiesterase and dihydroorotase, two enzymes commonly included in off-target panels [2][3]. This 'clean' baseline profile reduces the likelihood of confounding polypharmacology, making 3-butoxyazetidine a preferred choice for SAR studies where target specificity is paramount.

Quote Request

Request a Quote for 3-Butoxyazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.